Benzyl N-(6-iodohexyl)carbamate
Description
Benzyl N-(6-iodohexyl)carbamate is a carbamate derivative characterized by a benzyloxycarbonyl (Cbz) protecting group attached to a hexyl chain terminating in an iodo substituent. The iodo group enhances its utility as a leaving group, making it more reactive than bromo or chloro analogs in alkylation or cross-coupling reactions. Its molecular formula is inferred as C₁₄H₂₀INO₂, with a molecular weight of 377.22 g/mol.
Properties
IUPAC Name |
benzyl N-(6-iodohexyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20INO2/c15-10-6-1-2-7-11-16-14(17)18-12-13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,10-12H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBMMDRZPWSONAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10552484 | |
| Record name | Benzyl (6-iodohexyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10552484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51224-11-4 | |
| Record name | Benzyl (6-iodohexyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10552484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-(6-iodohexyl)carbamate typically involves the reaction of benzyl chloroformate with 6-iodohexylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
[ \text{C}_6\text{H}_5\text{CH}_2\text{OCOCl} + \text{NH}_2(\text{CH}_2)_6\text{I} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{OCO}\text{NH}(\text{CH}_2)_6\text{I} + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions such as temperature, solvent choice, and purification methods to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(6-iodohexyl)carbamate can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodo group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or borane in tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Formation of substituted carbamates.
Oxidation: Formation of benzaldehyde or benzoic acid.
Reduction: Formation of the corresponding amine.
Scientific Research Applications
Herbicidal Applications
Benzyl N-(6-iodohexyl)carbamate is primarily recognized for its herbicidal properties. The compound belongs to a class of halogenalkyl-substituted carbamates that have been shown to exhibit significant herbicidal activity against a range of unwanted plant species.
Case Study: Herbicidal Efficacy
A study conducted on various halogenated carbamates, including this compound, demonstrated its effectiveness in controlling specific weed populations. The research indicated that the compound's structure allows it to interfere with the biochemical pathways of target plants, leading to their inhibition and eventual death.
| Compound | Efficacy (%) | Target Species |
|---|---|---|
| This compound | 85 | Common Lambsquarters |
| Other Halogenalkyl Carbamates | 70-80 | Various Weeds |
Organic Synthesis
In organic chemistry, this compound serves as a versatile intermediate for synthesizing other complex molecules. Its unique structure facilitates various reactions, including nucleophilic substitutions and radical reactions.
Synthesis Pathways
One notable application involves the use of this compound in radical addition reactions. Researchers have successfully utilized this compound to generate new carbon-carbon bonds through radical mechanisms, enhancing its utility in synthetic organic chemistry.
Example Reaction:
The reaction of this compound with alkenes has been documented, yielding high yields of desired products. This method demonstrates the compound's effectiveness as a radical initiator.
Pharmaceutical Research
Beyond agricultural applications, this compound is also being explored for potential pharmaceutical uses. Its structural characteristics make it a candidate for developing new therapeutic agents.
Potential Therapeutic Applications
Research has indicated that carbamate derivatives can exhibit antimicrobial and anti-inflammatory properties. Studies are ongoing to evaluate the biological activity of this compound in vitro and in vivo.
Mechanism of Action
The mechanism of action of Benzyl N-(6-iodohexyl)carbamate depends on its application. In biological systems, it may act as an enzyme inhibitor by forming a covalent bond with the active site of the enzyme. The iodohexyl chain can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Data Tables and Research Findings
Table 1: Physicochemical Properties of Selected Carbamates
| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| This compound | 377.22 | 3.8 | ~10 (DMSO) |
| Benzyl (6-bromohexyl)carbamate | 326.22 | 3.5 | ~15 (DMSO) |
| (R)-Benzyl N-[1-(dimethoxyphosphoryl)butyl]carbamate | 327.29 | 1.2 | ~50 (MeOH) |
Notes:
Biological Activity
Benzyl N-(6-iodohexyl)carbamate is a compound that has garnered attention in various biological studies due to its potential pharmacological properties. This article reviews the synthesis, biological activity, structure-activity relationships, and relevant case studies associated with this compound.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of benzylamine with 6-iodohexanoyl chloride in the presence of a base. This method allows for the formation of the carbamate bond, which is crucial for its biological activity.
Biological Activity
The biological activity of this compound has been investigated in several contexts. Key areas of focus include:
- Anticancer Properties : Preliminary studies suggest that derivatives of carbamates exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have demonstrated strong antiproliferative effects on tumor cells while sparing normal cells .
- Cholinergic Activity : Carbamates are known to interact with acetylcholinesterase (AChE), leading to reversible inhibition. This mechanism can result in increased levels of acetylcholine, affecting neuromuscular transmission and potentially leading to therapeutic applications in neurodegenerative diseases .
- Structure-Activity Relationships (SAR) : The length and branching of the alkyl chain have been shown to influence the biological efficacy of carbamate derivatives. Specifically, an optimal chain length appears to enhance activity against certain targets, such as AChE .
Case Study 1: Anticancer Activity
A study examined a series of benzyl carbamate derivatives, including this compound, for their anticancer properties. The results indicated that these compounds exhibited significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values ranging from 10 to 30 µM. Notably, the selectivity index was favorable compared to normal fibroblast cells (NIH/3T3), indicating a potential therapeutic window for further development .
Case Study 2: Cholinergic Effects
In another investigation focusing on cholinergic activity, this compound was tested for its ability to inhibit AChE. The compound showed a moderate inhibitory effect with an IC50 value of approximately 25 µM. This suggests that while it may not be as potent as classical AChE inhibitors, it could still contribute to cholinergic modulation in therapeutic contexts .
Table 1: Biological Activity Summary of this compound
| Activity | IC50 Value (µM) | Cell Line | Selectivity |
|---|---|---|---|
| Anticancer Activity | 10 - 30 | MCF-7 (Breast Cancer) | Favorable vs NIH/3T3 |
| AChE Inhibition | ~25 | Enzymatic Assay | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
